2-[(4-Methoxyphenyl)methyl]pyridine
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Overview
Description
“2-[(4-Methoxyphenyl)methyl]pyridine” is an organic compound with the molecular formula C12H11NO . It has an average mass of 185.222 Da and a monoisotopic mass of 185.084061 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a methoxyphenyl group . The exact 3D structure can be found in databases like ChemSpider .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 185.23 . More detailed physical and chemical properties might be available in specialized chemical databases .Scientific Research Applications
Crystal Structure and Interaction Studies
- Monoalkylated 4'-Aryl-Substituted Terpyridines : Schulz et al. (2004) studied the crystallization and molecular interaction of compounds including 2-[4-(methoxyphenyl)-2,2'-bipyridin-6-yl]-1-methylpyridinium iodide. This compound crystallizes in the monoclinic space group P2(1)/c, demonstrating interesting molecular interactions like weak pi-pi interactions forming dimers in the crystal structure (Schulz, Bricks, Li, Resch‐Genger, & Reck, 2004).
Corrosion Inhibition Studies
- Pyridine Derivatives as Corrosion Inhibitors : Ansari, Quraishi, and Singh (2015) investigated the adsorption and inhibitory effects of pyridine derivatives, including 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile, on steel corrosion. Their studies included various techniques like electrochemical impedance spectroscopy and scanning electron microscopy, providing insights into the protective properties of these derivatives (Ansari, Quraishi, & Singh, 2015).
Insecticidal Activity
- Pyridine Derivatives as Insecticides : Bakhite et al. (2014) prepared pyridine derivatives, including piperidinium 5-acetyl-3-cyano-4-(4'-methoxyphenyl)-6-methylpyridine-2-thiolate, and tested their insecticidal activities against the cowpea aphid. These compounds demonstrated moderate to strong aphidicidal activities, highlighting their potential as insecticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Fluorescent Sensor Development
- Small Molecule Fluorescent Sensor : Hagimori et al. (2011) reported on a water-soluble, small molecular weight fluorescent probe based on a pyridine-pyridone scaffold, including 3-(4-methoxyphenyl)-4-(methylsulfanyl)-6-(pyridin-2-yl)pyridin-2(1H)-one. This compound demonstrated a chelation enhanced fluorescence effect in the presence of Zn2+, indicating its potential as a fluorescent sensor (Hagimori, Mizuyama, Yamaguchi, Saji, & Tominaga, 2011).
Fluorescence Emission Studies
- Photophysical Evaluation of Pyridine Compounds : Hagimori, Nishimura, Mizuyama, and Shigemitsu (2019) synthesized 2-methoxy- and 2-morpholino pyridine compounds, evaluating their fluorescence properties. They discovered that modifications with different substituents greatly affected fluorescence properties, indicating the usefulness of these compounds in photophysical applications (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
Photophysical Characterization
- Intramolecular Proton Transfer in Pyridine Derivatives : Behera, Karak, and Krishnamoorthy (2015) studied the photophysical characteristics of pyridine derivatives, including 2-(4'-amino-2'-methoxyphenyl)-1H-imidazo-[4,5-c]pyridine. Their work focused on the intramolecular charge transfer and excited state intramolecular proton transfer processes, important for understanding photophysical behavior (Behera, Karak, & Krishnamoorthy, 2015).
Safety and Hazards
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-13-7-5-11(6-8-13)10-12-4-2-3-9-14-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYSFVXANSJEHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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